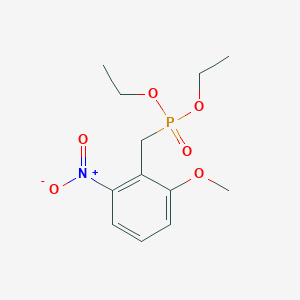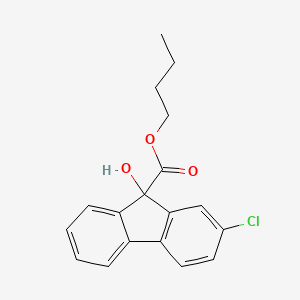
Diethyl 2-Methoxy-6-nitrobenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-Methoxy-6-nitrobenzylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety through a carbon-phosphorus (C-P) bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Methoxy-6-nitrobenzylphosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)2, and a supporting ligand like Xantphos. The reaction is carried out under mild conditions, often at room temperature, and can be completed within a short time frame.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-Methoxy-6-nitrobenzylphosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine derivative.
Substitution of the methoxy group: Formation of various substituted benzylphosphonates.
Hydrolysis of the phosphonate ester: Formation of the corresponding phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-Methoxy-6-nitrobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Biological Studies: It can be used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diethyl 2-Methoxy-6-nitrobenzylphosphonate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate esters as substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl benzylphosphonate: Similar structure but lacks the methoxy and nitro groups.
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate: Contains a carbamoyl group instead of the nitro group.
6-Methoxy-2(3H)-benzoxazolone: Contains a benzoxazolone ring instead of the phosphonate group.
Uniqueness
Diethyl 2-Methoxy-6-nitrobenzylphosphonate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the phosphonate moiety makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H18NO6P |
|---|---|
Molekulargewicht |
303.25 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C12H18NO6P/c1-4-18-20(16,19-5-2)9-10-11(13(14)15)7-6-8-12(10)17-3/h6-8H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
IEJCYDWNMTZCAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(C=CC=C1OC)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)

